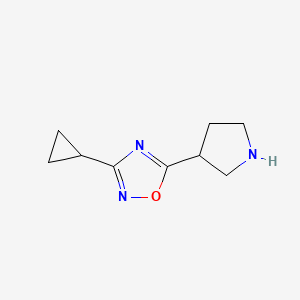

3-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-5-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-6(1)8-11-9(13-12-8)7-3-4-10-5-7/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWKRAJPWOGTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to In Silico Modeling of 1,2,4-Oxadiazole Receptor Binding

Abstract

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry.[1][2] Valued for its unique bioisosteric properties, metabolic stability, and its role as a pharmacophore in a wide spectrum of biologically active compounds, this scaffold is a cornerstone in modern drug discovery.[3] Its presence in drugs with anticancer, anti-inflammatory, antiviral, and antibacterial activities underscores its therapeutic potential.[1][2][4][5] This guide provides a comprehensive, technically-grounded framework for the in silico modeling of 1,2,4-oxadiazole derivatives to predict and rationalize their binding to protein targets. We will dissect a self-validating computational workflow, moving from initial target preparation to advanced molecular dynamics, emphasizing the rationale behind each methodological choice to ensure scientific rigor and predictive accuracy.

The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

First synthesized in 1884, the 1,2,4-oxadiazole ring has become a privileged structure in drug design.[1][2] Its utility stems from several key physicochemical characteristics:

-

Bioisosteric Replacement: The ring is frequently used as a bioisostere for amide and ester groups, enhancing properties like metabolic stability and oral bioavailability.

-

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating crucial interactions within a receptor's binding pocket.[6]

-

Modulable Electronics: The ring's electronic nature can be fine-tuned through substitution at the C3 and C5 positions, allowing for the optimization of binding affinities and pharmacokinetic profiles.[4]

-

Synthetic Accessibility: A variety of robust synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles are well-established, enabling the creation of diverse chemical libraries for screening.[7]

Given these advantages, computational methods are indispensable for navigating the vast chemical space of 1,2,4-oxadiazole derivatives to identify promising lead candidates efficiently.

The Computational Modeling Workflow: A Validated Pipeline

A robust in silico strategy is not merely a sequence of steps but an integrated, self-validating system. Each stage must be critically assessed to ensure the generated data is reliable and provides meaningful insights into molecular recognition. The value of such in silico models in drug development is now unanimously recognized by the scientific community.[8][9]

Caption: A standard workflow for Molecular Dynamics (MD) simulation.

Phase 3: Advanced Modeling and Validation

The final phase involves quantifying binding affinity and building predictive models that correlate chemical structure with biological activity.

Binding Free Energy Calculations

MD trajectories can be post-processed to provide a more quantitative estimate of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice that balances accuracy and computational cost.

Quantitative Structure-Activity Relationship (QSAR)

If experimental activity data (e.g., IC50 values) are available for a series of 1,2,4-oxadiazole analogues, a QSAR model can be built. [10]This model creates a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological activity. [4][11] Expert Rationale: A well-validated QSAR model can be highly predictive for new, unsynthesized analogues. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that show where steric bulk or electrostatic charge is favored or disfavored for activity, providing direct guidance for the design of more potent compounds. [4][11][12] Trustworthiness Check: Any QSAR model must be rigorously validated. [12]The dataset should be split into a training set (to build the model) and a test set (to validate it). Key statistical metrics include:

-

q² (Cross-validated r²): An internal measure of model robustness. A value > 0.5 is generally considered good. [10]* pred_r² (External r²): Measures the model's ability to predict the activity of the external test set. A value > 0.5 indicates good predictive power. [10]

QSAR Model Type Description Application for 1,2,4-Oxadiazoles 2D-QSAR Uses 2D descriptors (e.g., molecular weight, logP, atom counts). [10] Rapidly models large datasets to find general trends related to properties like lipophilicity or polar surface area. | 3D-QSAR (CoMFA/CoMSIA) | Uses 3D field-based descriptors (steric, electrostatic). [4]| Provides intuitive 3D contour maps to guide structural modifications on the oxadiazole scaffold for improved potency. [11]|

Conclusion

The in silico modeling of 1,2,4-oxadiazole receptor binding is a powerful, multi-faceted approach that can significantly accelerate drug discovery programs. By integrating molecular docking, molecular dynamics, and QSAR within a framework of continuous validation, researchers can effectively screen vast chemical libraries, gain deep insights into the molecular determinants of binding, and rationally design novel derivatives with enhanced potency and specificity. The key to success lies not in the blind application of software, but in a scientifically rigorous process where each step is understood, justified, and validated against established benchmarks.

References

- Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials.Google Search.

- Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development - Lirias.Google Search.

- Advances in Computational Techniques to Study GPCR–Ligand Recognition - ArTS.Google Search.

- Advances in Computational Techniques to Study GPCR-Ligand Recognition - PubMed.PubMed.

- In silico models for drug development: tackling the validation challenge - VPH Institute.VPH Institute.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents 1,2,4 - SciELO.SciELO.

- Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simul

- Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges - PMC.PMC.

- A computational model for GPCR-ligand interaction prediction - ResearchGate.

- Novel 1,2,4-Oxadiazole Deriv

- Novel 1,2,4-Oxadiazole Derivatives - Encyclopedia.pub.Encyclopedia.pub.

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024 - ResearchGate.

- Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed.PubMed.

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - ProQuest.ProQuest.

- Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials.

- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre

- A Guide to In Silico Drug Design - PMC.PMC.

- 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC.PMC.

- Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,4-oxadiazole incorporated indazole-isoxazole derivatives - Taylor & Francis.Taylor & Francis.

- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - Taylor & Francis.Taylor & Francis.

- Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prost

- Molecular Dynamics Simulation Perception Study of the Binding Affinity Performance for Nano Synthesized 3–(4–Chlorophenyl)–5–(4–Fluorophenyl)–4–Phenyl–4,5–Dihydro–1,2,4–Oxadiazole and 3,5–Bis–(4–Chlorophenyl)–4–Phenyl– - Science and Education Publishing.

- Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors.Google Search.

- (PDF) Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - ResearchGate.

- (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI.MDPI.

- In-silico EVALUATION OF OXADIAZOLE-BASED MOLECULES FOR POTENTIAL ANTIFUNGAL APPLIC

- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PubMed.PubMed.

- Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC.PMC.

- In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE | Journal of Chemical Information and Modeling - ACS Publications.

- Synthesis, In Silico Analysis, and Larvicidal Activity of New Bis-oxadiazole Deriv

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Discovery of 1,2,4-Oxadiazoles as Nicotinic Acetylcholine Receptor Agonists

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide array of physiological processes, making them a prime target for therapeutic intervention in various neurological and inflammatory disorders. The development of subtype-selective agonists is a key objective in harnessing their therapeutic potential while minimizing side effects. This guide delves into the discovery and development of a specific chemical class, the 1,2,4-oxadiazoles, as potent and selective nAChR agonists. We will explore the strategic rationale for employing this heterocyclic scaffold, detail the synthetic chemistry, outline the pharmacological evaluation workflow, and analyze the structure-activity relationships (SAR) that guide lead optimization. This document serves as a technical resource for researchers engaged in the design and characterization of novel nAChR modulators.

The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric protein complexes that form ion channels in the plasma membranes of neurons and other cell types.[1] Their activation by the endogenous neurotransmitter acetylcholine (ACh) leads to a conformational change that opens the channel, allowing the influx of cations like sodium (Na+) and calcium (Ca2+).[2] This ion flux results in membrane depolarization and the initiation of cellular responses.

The diverse family of nAChR subunits (α1-α10, β1-β4, δ, ε, γ) assembles into various receptor subtypes with distinct pharmacological and biophysical properties. In the central nervous system (CNS), the most abundant subtypes include the high-affinity α4β2 receptor and the homomeric α7 receptor.[3][4][5]

-

α4β2 nAChRs: These receptors are heavily implicated in cognitive processes, reward, and mood.[2] Their modulation is a key strategy for developing treatments for pain, depression, and nicotine addiction.[3][6]

-

α7 nAChRs: Characterized by high calcium permeability and rapid desensitization, α7 receptors are crucial for learning, memory, and sensory gating.[7][8] They are also a central component of the "cholinergic anti-inflammatory pathway," which regulates immune responses, making them a target for inflammatory diseases, neurodegeneration, and even metabolic disorders like diabetes.[7][9]

The development of subtype-selective agonists is paramount. Non-selective activation can lead to a host of undesirable side effects due to the widespread distribution of different nAChR subtypes throughout the body. The discovery of novel chemical scaffolds that can be fine-tuned for selectivity is therefore a central goal in medicinal chemistry.

The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in nAChR Ligand Design

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has gained prominence in drug discovery.[10] It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[11] Its rigid structure serves as a valuable linker, orienting substituents in a well-defined spatial arrangement for optimal interaction with receptor binding sites.

The exploration of 1,2,4-oxadiazoles as nAChR agonists stemmed from the need for novel chemical matter with favorable drug-like properties. Researchers have successfully incorporated this scaffold to create potent ligands for various nAChR subtypes, demonstrating its utility in this therapeutic area.[7][12][13] For example, modifications to the 3- and 5-positions of the oxadiazole ring have allowed for systematic exploration of the structure-activity relationships (SAR) that govern potency and selectivity.[13][14]

Chemical Synthesis: A Gateway to Novel Agonists

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acylamidoxime intermediate, which itself is formed from an amidoxime and an acylating agent. A common and robust method involves a one-pot cyclization reaction.[7]

General Synthetic Pathway

The core synthesis involves reacting a suitable amidoxime with an activated carboxylic acid derivative (like an ester or acid chloride) under basic conditions. This approach is versatile, allowing for the introduction of diverse substituents at both the 3- and 5-positions of the oxadiazole ring.[13][15][16][17]

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocol: Synthesis of 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Derivatives

This protocol is adapted from a published procedure for synthesizing α7 nAChR ligands.[7]

Objective: To synthesize a 1,2,4-oxadiazole derivative via a one-pot cyclization.

Materials:

-

Quinuclidine methyl ester intermediate

-

Appropriate substituted amidoxime

-

Cesium carbonate (Cs2CO3) or Sodium Hydride (NaH)

-

Anhydrous solvent (e.g., DMF or THF)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: To a solution of the quinuclidine methyl ester intermediate (1.0 eq) in an anhydrous solvent, add the appropriate amidoxime (1.1 eq).

-

Addition of Base: Add cesium carbonate (2.0 eq) to the mixture. Cesium carbonate is often preferred as it does not require strictly anhydrous conditions and promotes a smooth reaction.[7]

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]

Pharmacological Characterization and SAR

The evaluation of newly synthesized compounds is a multi-step process designed to determine their affinity, efficacy, and selectivity for the target receptor.

Caption: Drug discovery workflow for nAChR agonists.

In Vitro Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor subtype. This is achieved by measuring the ability of the test compound to displace a known radiolabeled ligand from the receptor.[18]

Experimental Protocol: Radioligand Binding for α4β2 nAChR

Objective: To determine the binding affinity (Ki) of a test compound for the human α4β2 nAChR.

Materials:

-

Membrane preparation from cells expressing recombinant human α4β2 nAChRs (e.g., SH-SY5Y cells).[4]

-

Radioligand: [³H]Cytisine (a high-affinity α4β2 ligand).[4][18]

-

Non-specific binding control: A high concentration of a known ligand (e.g., 10 µM Nicotine).[4]

-

Test compounds at various concentrations.

-

Assay Buffer (e.g., modified Tris-HCl, pH 7.4).[4]

-

96-well plates, filter mats (e.g., GF/C), and a cell harvester.[19]

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add the assay buffer, the membrane preparation (e.g., 7 µg protein/well), the radioligand ([³H]Cytisine at a concentration near its Kd, e.g., 0.6 nM), and the test compound across a range of concentrations.[4]

-

Controls: Include wells for total binding (no test compound) and non-specific binding (with 10 µM nicotine).

-

Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.[4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through a PEI-presoaked GF/C filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

In Vitro Functional Assays

Functional assays measure the biological effect of a compound, determining whether it is an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator. Electrophysiology is the gold standard for ion channels like nAChRs.

Caption: Simplified nAChR agonist signaling pathway.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

Objective: To measure the potency (EC50) and efficacy of a test compound at the human α7 nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the human α7 nAChR subunit.

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

-

Oocyte recording solution (e.g., ND96).

-

Acetylcholine (ACh) as a reference agonist.

-

Test compounds at various concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject each oocyte with the cRNA encoding the h-α7 nAChR subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the oocyte with the recording solution. Apply the test compound at various concentrations for a short duration (e.g., 2-5 seconds) and record the inward current response.

-

Reference Agonist: On the same oocyte, apply a saturating concentration of the reference agonist, acetylcholine (e.g., 3 mM), to elicit a maximal response.[8]

-

Data Analysis: Measure the peak amplitude of the current elicited by each concentration of the test compound. Normalize these responses to the maximal current elicited by ACh on the same cell.

-

Dose-Response Curve: Plot the normalized current response against the log concentration of the test compound. Fit the data to a Hill equation to determine the EC50 (concentration that produces 50% of the maximal response) and the maximum efficacy (Emax, expressed as a percentage of the ACh response).[8] Compounds with Emax < 100% are classified as partial agonists.[7]

Structure-Activity Relationship (SAR) Analysis

The data from binding and functional assays are used to build a structure-activity relationship. This analysis reveals how specific chemical modifications influence the pharmacological profile of the compounds.

For a series of 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles targeting the α7 nAChR, researchers found that the nature of the substituent at the 3-position of the oxadiazole ring profoundly affects the resulting activity.[7]

Table 1: SAR of 3-Substituted 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Derivatives at the α7 nAChR

| Compound ID | 3-Position Substituent (R) | Agonist Efficacy (% of ACh max) | Potency (EC50, µM) | Pharmacological Profile |

| 21a | Phenyl | ~5% | >100 | Weak Partial Agonist |

| 24a | 3-Trifluoromethylphenyl | ~35% | ~30 | Partial Agonist |

| 27a | 3-Hydroxyphenyl | ~55% | ~15 | Partial Agonist |

| 31a | Thiophen-3-yl | ~40% | ~25 | Partial Agonist |

| 29b | 3-Methoxyphenyl (Quaternary) | Low/Inactive | >100 | Silent Agonist / Desensitizing |

Data are illustrative and synthesized from trends described in the literature.[7]

Key SAR Insights:

-

Aromatic Substituents: Placing substituted phenyl or heterocyclic rings at the 3-position is crucial for activity.

-

Electronic Effects: Electron-withdrawing groups (like -CF3) and hydrogen-bond donors (like -OH) at the meta-position of the phenyl ring generally enhance agonist activity compared to an unsubstituted phenyl ring.[7]

-

Quaternization: Conversion of the tertiary amine in the quinuclidine ring to a permanently charged quaternary ammonium salt generally reduces agonist efficacy, often leading to compounds that desensitize the receptor without activating it (silent agonists).[7]

Therapeutic Potential and Future Directions

The development of 1,2,4-oxadiazole-based nAChR agonists has shown significant preclinical promise. Selective α7 agonists are being investigated for cognitive impairment in schizophrenia and Alzheimer's disease, as well as for their anti-inflammatory effects.[7][9][20] Similarly, selective α4β2 agonists hold potential as novel, non-opioid analgesics and as treatments for depression.[3][6][21]

Despite promising preclinical data, the translation to clinical success has been challenging for many nAChR agonists. Future research must focus on:

-

Improving Subtype Selectivity: Further refining chemical structures to minimize off-target effects at other nAChR subtypes and other CNS receptors.

-

Optimizing Pharmacokinetics: Ensuring compounds have adequate brain penetration, metabolic stability, and duration of action for the intended therapeutic use.

-

Understanding Functional Selectivity: Exploring how different agonists can stabilize distinct conformational states of the receptor, potentially leading to biased signaling with more favorable therapeutic outcomes.

The 1,2,4-oxadiazole scaffold remains a highly versatile and promising platform for the continued discovery of novel nAChR agonists, offering a rich chemical space for addressing these future challenges.

References

- G. F. G., G. S., M. S., G. F., C. G., F. M., & M. Z. (2018). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. European Journal of Medicinal Chemistry.

- Bannon, A. W., Decker, M. W., & Holladay, M. W. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control.

- Newhouse, P. A. (2019). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research.

- Bannon, A. W., Decker, M. W., Holladay, M. W., et al. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control. PubMed.

- Decker, M. W., Meyer, M. D., & Sullivan, J. P. (2001). Therapeutic potential of neuronal nicotinic acetylcholine receptor agonists as novel analgesics. PubMed.

- Cooney, R. N., & O'Connor, P. F. (2020).

- Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery Services.

- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Moradi, M., et al. (2018). An Accessory Agonist Binding Site Promotes Activation of α4β2* Nicotinic Acetylcholine Receptors. Journal of Neuroscience.

- Mazzaferro, S., et al. (2011). α4β2 Nicotinic Acetylcholine Receptors: Relationships Between Subunit Stoichiometry and Function at the Single Channel Level. Journal of Biological Chemistry.

- Wang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.

- Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.

- Rawal, R., & Gaikwad, J. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.

- Augustine, J. K., et al. (2009). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Wang, X., et al. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.

- Wright, P. M., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters.

-

Singh, U. P., & Srivastava, V. (2013). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[3][6][7] OXADIAZOLES AS S1P1 AGONISTS. Trade Science Inc.

- Jia, Y., et al. (2014). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica.

- Haydar, S. N., & Ghose, A. K. (2012). Chapter 15. Identification of α7 Nicotinic Acetylcholine Receptor Agonists for their Assessment in Improving Cognition in Schizophrenia.

-

Biton, B., et al. (2010). 4-[5-(4-[18F]Fluoro-phenyl)-[6][7][20]oxadiazol-2-yl]-1,4-diaza-bicyclo[3.2.2]nonane. Molecular Imaging and Contrast Agent Database (MICAD).

- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.

- News Staff. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. News-Medical.net.

- Malgouris, C., et al. (2018). Synthesis, Structure-Activity Relationships, and Preclinical Evaluation of Heteroaromatic Amides and 1,3,4-Oxadiazole Derivatives as 5-HT4 Receptor Partial Agonists. Journal of Medicinal Chemistry.

- Romanelli, M. N., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Molecules.

- Vitale, P., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.

- Broad, L. M., et al. (2015). Pharmacological Characterisation of Nicotinic Acetylcholine Receptors Expressed in Human iPSC-Derived Neurons. PLoS One.

- Biton, B., et al. (2014). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Journal of Neuroscience.

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of α7 nicotinic acetylcholine receptor agonists to combat obesity, diabetes, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides | MDPI [mdpi.com]

- 14. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 17. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Therapeutic potential of neuronal nicotinic acetylcholine receptor agonists as novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of the Cyclopropyl Moiety in Oxadiazole Scaffolds: A Guide to Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Strained Ring and a Privileged Heterocycle

In the landscape of modern medicinal chemistry, the strategic combination of specific structural motifs is a cornerstone of rational drug design. This guide delves into the compelling synergy between the cyclopropyl group and the oxadiazole core, two entities that individually offer significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The oxadiazole ring, a five-membered heterocycle with two carbons, two nitrogens, and one oxygen atom, is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its various isomers (1,2,4- and 1,3,4-oxadiazole being the most common in drug discovery) serve as versatile bioisosteres for amide and ester groups, offering enhanced metabolic stability and favorable molecular geometries.[3][4]

The cyclopropyl group, the smallest of the cycloalkanes, is far from being a simple saturated linker. Its highly strained, triangular structure, with C-C-C bond angles of approximately 60°, imparts unique electronic and conformational properties.[5][6] The C-C bonds possess significant π-character, allowing for conjugation with adjacent unsaturated systems, and the ring itself is conformationally rigid.[5][7] In drug design, the cyclopropyl moiety is often employed to enhance potency, improve metabolic stability by blocking sites of oxidation, and to "lock" flexible molecules into their bioactive conformations, thereby reducing the entropic penalty of binding to a biological target.[6][8][9]

This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropyl-substituted oxadiazoles, exploring how the interplay between these two moieties can be harnessed to develop novel therapeutics. We will examine the synthetic strategies for accessing these compounds, dissect the key SAR trends, and provide detailed experimental protocols for their biological evaluation.

Synthetic Strategies: Forging the Cyclopropyl-Oxadiazole Linkage

The synthesis of cyclopropyl-substituted oxadiazoles can be broadly approached by two main retrosynthetic disconnections: either by pre-functionalizing the cyclopropyl ring and then forming the oxadiazole, or by constructing the cyclopropyl group onto an existing oxadiazole scaffold. The former is generally more common.

A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazones.[10] For cyclopropyl-containing analogs, this typically begins with cyclopropanecarboxylic acid or a derivative thereof.

General Synthetic Workflow for 5-Cyclopropyl-1,3,4-Oxadiazol-2-ones

A common route to 5-cyclopropyl-1,3,4-oxadiazol-2-one, a scaffold of interest for targets like Fatty Acid Amide Hydrolase (FAAH), is outlined below.[11]

Caption: General synthetic scheme for 5-cyclopropyl-1,3,4-oxadiazol-2-one.

Step-by-Step Protocol:

-

Hydrazide Formation: Cyclopropanecarboxylic acid is first converted to its more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride.[12] This intermediate is then reacted with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide.[11]

-

Cyclization: The resulting hydrazide is cyclized with a carbonyl source, such as carbonyldiimidazole (CDI) or a phosgene equivalent, to form the 1,3,4-oxadiazol-2-one ring.[11]

This core can then be further functionalized, for example, at the N3 position of the oxadiazole ring, to explore SAR.

Dissecting the Structure-Activity Relationship (SAR)

The SAR of cyclopropyl-substituted oxadiazoles is a multifactorial equation where the substitution pattern on both the cyclopropyl ring and the oxadiazole core, as well as the specific oxadiazole isomer, dictates the biological activity.

The Role of the Cyclopropyl Group

The cyclopropyl group is not merely a lipophilic spacer. Its influence on SAR can be attributed to several factors:

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to the target protein.[7] This pre-organization can lead to a significant increase in potency.[6]

-

Metabolic Stability: The C-H bonds on a cyclopropyl ring are generally stronger and less accessible to metabolic enzymes like cytochrome P450s compared to those in linear alkyl chains.[8] This can lead to an improved pharmacokinetic profile.

-

Electronic Effects: The unique electronic nature of the cyclopropyl ring, with its partial double-bond character, can influence the electronic properties of the entire molecule, affecting interactions with the biological target.[5]

-

Vectorial Exploration of Chemical Space: The three-dimensional nature of the cyclopropyl group allows for the exploration of binding pockets in a way that flat aromatic rings cannot.[7]

SAR of 5-Cyclopropyl-1,3,4-oxadiazol-2-one Analogs as FAAH Inhibitors

The 5-cyclopropyl-1,3,4-oxadiazol-2-ol/one scaffold has been identified as a promising chemotype for the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[11] The SAR for this class of compounds can be summarized as follows:

| Position | Modification | Effect on FAAH Inhibition | Rationale |

| 5-Position (Oxadiazole) | Cyclopropyl | Generally Favorable | The cyclopropyl group is thought to fit well into a hydrophobic pocket of the FAAH active site. Its rigidity may also contribute to a favorable binding conformation. |

| Substitution on Cyclopropyl | Limited data, but likely to influence lipophilicity and steric interactions. | Further exploration is needed to determine the optimal substitution pattern. | |

| 3-Position (Oxadiazole) | Aryl/Substituted Aryl | Crucial for Activity | This group is believed to make key interactions with the enzyme's active site. |

| Electron-withdrawing groups (e.g., -Cl) on the aryl ring | Generally enhance activity | Suggests that the electronic nature of this ring is important for binding.[11] | |

| Stereochemistry of substituents on the aryl group | Can have a significant impact | Demonstrates the importance of the three-dimensional arrangement of atoms for optimal binding. |

Logical Relationship of SAR in FAAH Inhibitors

Caption: Key structural elements influencing FAAH inhibitory activity.

SAR of Cyclopropyl-Substituted Oxadiazoles as Antibacterial Agents

While specific SAR data for cyclopropyl-substituted oxadiazoles as a distinct class of antibacterials is emerging, broader studies on oxadiazole antibiotics provide valuable insights.[12][13] The general strategy involves modifying substituents at the 3- and 5-positions of the 1,2,4-oxadiazole ring to optimize activity against various bacterial strains, including resistant ones like MRSA.[12] The introduction of a cyclopropyl group at either of these positions would be a logical step to enhance potency and improve pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized cyclopropyl-substituted oxadiazoles, a variety of in vitro and in vivo assays are employed. The choice of assay depends on the therapeutic target.

Protocol: In Vitro FAAH Inhibition Assay

This assay is a standard method for determining the inhibitory potency of compounds against FAAH.[11]

Materials:

-

Human recombinant FAAH

-

Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the FAAH enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion and Future Directions

The strategic incorporation of a cyclopropyl group into an oxadiazole scaffold represents a powerful approach in modern drug discovery. The unique conformational and electronic properties of the cyclopropyl moiety, combined with the favorable ADME properties and synthetic tractability of the oxadiazole core, create a synergistic pairing for the development of novel therapeutics. The SAR trends discussed herein highlight the importance of a systematic and multi-parameter optimization approach, considering not only the substituents on both the cyclopropyl and oxadiazole rings but also their precise three-dimensional arrangement.

Future research in this area will likely focus on:

-

Exploring a wider range of substitutions on the cyclopropyl ring to fine-tune lipophilicity and steric interactions.

-

Investigating different isomers of the oxadiazole ring to identify novel binding modes.

-

Applying computational modeling and machine learning to predict the activity of novel analogs and guide synthetic efforts.

-

Expanding the range of biological targets for this promising class of compounds.

By continuing to unravel the intricate structure-activity relationships of cyclopropyl-substituted oxadiazoles, the scientific community is well-positioned to unlock their full therapeutic potential.

References

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases.

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.

-

Cyclopropyl Definition - Organic Chemistry Key Term. Fiveable.

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

-

A Comparative Guide to the Structure-Activity Relationship of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Analogs as Fatty Acid Amide. Benchchem.

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

-

The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases.

-

Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry.

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules.

-

3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Journal of Chemistry.

-

Anti-tuberculosis activity and its structure-activity relationship (SAR) studies of oxadiazole derivatives: A key review. ResearchGate.

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.

-

Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry.

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Polycyclic Aromatic Compounds.

-

Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels.

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate.

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate.

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research.

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[7][8][12] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals.

Sources

- 1. oaji.net [oaji.net]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. jpbsci.com [jpbsci.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. scientificupdate.com [scientificupdate.com]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic targets for pyrrolidinyl-oxadiazole compounds

An In-depth Technical Guide to the Core Therapeutic Targets of Pyrrolidinyl-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinyl-oxadiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of these compounds, offering a technical narrative grounded in scientific literature. We will dissect the mechanistic underpinnings of their activity in critical therapeutic areas, including neurodegenerative disorders, infectious diseases, oncology, and inflammation. Furthermore, this document furnishes detailed experimental workflows for target identification and validation, aiming to empower researchers in their quest to develop novel therapeutics based on this promising chemical motif.

Introduction: The Pyrrolidinyl-Oxadiazole Scaffold - A Gateway to Diverse Bioactivity

The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. When coupled with a pyrrolidine moiety, the resulting scaffold gains a three-dimensional character that facilitates precise interactions with the binding sites of various proteins. This unique combination has led to the discovery of potent and selective modulators of enzymes, receptors, and other key players in cellular signaling. This guide will illuminate the most promising of these targets, providing a roadmap for future drug discovery efforts.

Fatty Acid Amide Hydrolase (FAAH): A Prime Target for Neurological and Inflammatory Disorders

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates the cannabinoid receptors CB1 and CB2, offering therapeutic potential for pain, anxiety, and inflammatory conditions without the psychotropic side effects associated with direct CB1 agonists.

Mechanism of Action

Pyrrolidinyl-oxadiazole-based compounds have emerged as potent and selective FAAH inhibitors. Their mechanism often involves the oxadiazole ring acting as a leaving group, facilitating the covalent modification of the catalytic serine residue in the FAAH active site. The pyrrolidine group plays a crucial role in orienting the molecule within the binding pocket, ensuring high affinity and selectivity.

Experimental Workflow: Identifying and Validating FAAH Inhibitors

A robust workflow for the identification and validation of novel pyrrolidinyl-oxadiazole-based FAAH inhibitors is essential.

-

Enzyme Source: Recombinant human or rat FAAH.

-

Substrate: Anandamide or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin (AAMCA).

-

Procedure:

-

Pre-incubate the test compound with the FAAH enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Initiate the reaction by adding the substrate.

-

Monitor the hydrolysis of the substrate over time by measuring the increase in fluorescence or by quantifying the product formation using LC-MS.

-

Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

CETSA is a powerful technique to confirm target engagement in a cellular context.

-

Cell Line: A cell line endogenously expressing FAAH (e.g., HEK293).

-

Procedure:

-

Treat the cells with the test compound or vehicle.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble FAAH at each temperature using Western blotting or other protein detection methods.

-

A successful inhibitor will stabilize FAAH, leading to a higher melting temperature.

-

Workflow for FAAH Inhibitor Validation

Caption: A streamlined workflow for the validation of FAAH inhibitors.

Mur Ligases: Novel Targets for Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a unique and essential structure, is an attractive target for the development of new antibiotics. Mur ligases (MurC, MurD, MurE, and MurF) are critical enzymes in the cytoplasmic steps of peptidoglycan biosynthesis.

Mechanism of Action

Pyrrolidinyl-oxadiazole derivatives have been designed to mimic the natural substrates of Mur ligases, acting as competitive inhibitors. The oxadiazole core can form key hydrogen bonds within the active site, while the pyrrolidine ring explores hydrophobic pockets, leading to potent inhibition of enzyme activity and subsequent disruption of cell wall synthesis.

Experimental Workflow: Screening for Mur Ligase Inhibitors

A high-throughput screening (HTS) campaign is an effective strategy to identify novel Mur ligase inhibitors from a library of pyrrolidinyl-oxadiazole compounds.

-

Enzyme Source: Purified recombinant Mur ligase (e.g., MurE from Escherichia coli).

-

Detection Method: A coupled-enzyme assay that measures the release of inorganic phosphate (Pi) using a malachite green-based colorimetric method.

-

Procedure:

-

Dispense the compound library into 384-well plates.

-

Add the Mur ligase enzyme and its substrates (e.g., UDP-MurNAc-L-Ala-D-Glu for MurE).

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, add the malachite green reagent to detect the generated Pi.

-

Measure the absorbance at 620 nm.

-

Identify "hits" as compounds that significantly reduce the signal compared to the control.

-

HTS Workflow for Mur Ligase Inhibitor Discovery

Caption: A high-throughput screening cascade for Mur ligase inhibitors.

Protein Kinases: Key Targets in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer. The development of kinase inhibitors has revolutionized cancer therapy.

Mechanism of Action

The pyrrolidinyl-oxadiazole scaffold can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

| Target Kinase | Cancer Type | Reference |

| Aurora Kinase A | Various solid tumors | |

| PI3K/mTOR | Breast, Lung Cancer | |

| VEGFR | Colorectal, Kidney Cancer |

Table 1: Examples of Protein Kinase Targets for Pyrrolidinyl-Oxadiazole Compounds

Cyclooxygenase (COX) Enzymes: Combating Inflammation

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Mechanism of Action

Certain pyrrolidinyl-oxadiazole derivatives have shown potent anti-inflammatory activity through the inhibition of COX-1 and COX-2. The oxadiazole ring can chelate the heme iron at the active site of the enzyme, while the substituted pyrrolidine ring can interact with the hydrophobic channel, leading to effective inhibition.

Conclusion and Future Directions

The pyrrolidinyl-oxadiazole scaffold is a testament to the power of privileged structures in drug discovery. Its ability to engage a diverse range of therapeutic targets, from enzymes in the central nervous system to critical components of the bacterial cell wall, underscores its importance in medicinal chemistry. Future research should focus on leveraging this scaffold to tackle emerging therapeutic challenges, such as targeting protein-protein interactions and developing novel therapies for rare diseases. The continued exploration of the chemical space around this remarkable core will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Maccarrone, M., et al. (2017). Fatty acid amide hydrolase: a promising therapeutic target in the endocannabinoid system. Trends in Pharmacological Sciences, 38(5), 470-494. [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

-

Jia, Z., et al. (2020). Cellular thermal shift assay for target engagement. Current Protocols in Pharmacology, 89(1), e75. [Link]

-

Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71-109. [Link]

-

Tommasi, R., et al. (2017). Discovery of a novel class of MurE inhibitors. Journal of Medicinal Chemistry, 60(17), 7434-7449. [Link]

-

Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]

-

Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 84-91. [Link]

-

Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(11), 1091-1098. [Link]

-

Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature Reviews Drug Discovery, 15(6), 385-403. [Link]

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

Role of 1,2,4-Oxadiazole as a Bioisostere in Drug Design

[1][2][3][4][5]

Executive Summary

The 1,2,4-oxadiazole ring system has emerged as a "privileged scaffold" in modern medicinal chemistry, primarily serving as a hydrolytically stable bioisostere for amide and ester functionalities. Its utility stems from its ability to mimic the planar geometry and electronic distribution of carbonyl-containing groups while significantly enhancing metabolic stability and membrane permeability. This guide analyzes the physicochemical rationale behind this substitution, provides validated synthetic protocols, and examines clinical success stories such as Ataluren , Ozanimod , and Pleconaril .

Physicochemical Profile & Bioisosteric Rationale[3][5][6][7][8][9]

Structural Mimicry

The 1,2,4-oxadiazole ring is planar and electron-deficient. It effectively mimics the trans-amide bond configuration.[1]

-

Geometry: The distance between substituents at the C3 and C5 positions approximates the distance between the

atoms in a peptide bond ( -

Electrostatics: The ring nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide. The dipole moment of the 1,2,4-oxadiazole ring (

3.0–4.0 D) is comparable to that of an amide bond (

Diagram: Bioisosteric Replacement Logic

The following diagram illustrates the structural superposition and electronic alignment that justifies the replacement of a labile amide bond with a stable 1,2,4-oxadiazole ring.

Figure 1: Structural logic for replacing a hydrolytically labile amide with a 1,2,4-oxadiazole ring.

Metabolic Stability & Pharmacokinetics[1][3][5][11][12]

One of the primary drivers for employing 1,2,4-oxadiazoles is the mitigation of metabolic liabilities associated with amides (proteolytic cleavage) and esters (esterase hydrolysis).

Case Study: Gamma-Secretase Inhibitor (BMS-708163)

In the development of BMS-708163 (Avagacestat), Bristol-Myers Squibb researchers replaced a metabolically unstable benzamide moiety with a 1,2,4-oxadiazole.[2][1] This modification drastically improved microsomal stability without compromising potency against Amyloid-

Table 1: Comparative Metabolic Stability (Amide vs. 1,2,4-Oxadiazole)

| Parameter | Compound 3 (Parent Amide) | BMS-708163 (1,2,4-Oxadiazole) | Impact |

| Rat Microsomes | < 5% remaining (10 min) | 32% remaining (10 min) | Significant stabilization |

| Dog Microsomes | Low stability | 75% remaining (10 min) | Enhanced T |

| Human Microsomes | Low stability | 97% remaining (10 min) | Near-complete stability |

| A | 0.14 nM | 0.30 nM | Potency maintained |

Data derived from Gillman et al. (2010) [1].[1]

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole core typically proceeds via the cyclization of amidoximes with carboxylic acid derivatives.

Standard Protocol: Amidoxime Route

This is the most robust method for generating 3,5-disubstituted-1,2,4-oxadiazoles.

Step-by-Step Workflow:

-

Amidoxime Formation: React a nitrile (

) with hydroxylamine hydrochloride ( -

O-Acylation: React the isolated amidoxime with an activated carboxylic acid derivative (Acyl chloride, Anhydride, or Acid + Coupling Reagent like EDC/HOBt).

-

Cyclodehydration: Heat the O-acylamidoxime intermediate (often in toluene, pyridine, or DMF) to induce ring closure.

Diagram: Synthetic Pathway

Figure 2: General synthetic workflow via the amidoxime route.[1]

Therapeutic Applications & Clinical Relevance[3][5][13][14][15][16]

Ataluren (Translarna): Nonsense Mutation Read-Through

Ataluren utilizes the 1,2,4-oxadiazole core to treat genetic disorders like Duchenne Muscular Dystrophy (DMD).[1]

-

Mechanism: It binds to the ribosome and promotes the insertion of a near-cognate tRNA at a premature stop codon (nonsense mutation), allowing translation to continue and restoring the production of full-length functional protein (e.g., dystrophin) [2].

-

Role of Scaffold: The 1,2,4-oxadiazole ring provides the necessary planarity for stacking interactions within the ribosomal decoding center without the toxicity associated with aminoglycosides.

Ozanimod (Zeposia): Immune Modulation

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator approved for Multiple Sclerosis and Ulcerative Colitis.[1][3]

-

Mechanism: It acts as a high-affinity agonist for S1P1 and S1P5 receptors.[1]

-

Role of Scaffold: The 1,2,4-oxadiazole acts as a stable linker connecting the lipophilic tail (indane moiety) and the polar head group. It orients the molecule to selectively engage the S1P binding pocket while avoiding S1P2/S1P3 subtypes associated with cardiovascular side effects [3].

Pleconaril: Antiviral Capsid Binding

Pleconaril targets picornaviruses (rhinovirus/enterovirus).[1]

-

Mechanism: It binds into a hydrophobic pocket within the viral capsid (VP1 protein).

-

Role of Scaffold: The 1,2,4-oxadiazole ring fits into the "canyon" of the viral capsid, stabilizing the capsid structure and preventing the virus from uncoating and releasing its RNA into the host cell [4].

Diagram: Ataluren Mechanism of Action

Figure 3: Mechanism of Ataluren in promoting read-through of premature stop codons.[1]

References

-

Gillman, K. W., et al. (2010).[4] Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable

-Secretase Inhibitor.[2][5][4] ACS Medicinal Chemistry Letters, 1(3), 120–124. -

Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations. Nature, 447(7140), 87–91.

-

Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity.[1][6] British Journal of Pharmacology, 173(11), 1778–1792. [1]

-

Pevear, D. C., et al. (1999). Activity of pleconaril against enteroviruses.[7] Antimicrobial Agents and Chemotherapy, 43(9), 2109–2115.

Sources

- 1. Pleconaril | C18H18F3N3O3 | CID 1684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ozanimod | C23H24N4O3 | CID 52938427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SID 252827367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: IUPAC Nomenclature for Substituted Pyrrolidinyl-1,2,4-oxadiazoles

Executive Summary & Medicinal Context

The pyrrolidinyl-1,2,4-oxadiazole scaffold represents a critical structural motif in modern medicinal chemistry, serving as a bioisostere for esters and amides in protease inhibitors, S1P1 agonists, and GPCR ligands. Accurate IUPAC nomenclature for this assembly is not merely a bureaucratic requirement; it is essential for defining intellectual property boundaries and ensuring reproducibility in structure-activity relationship (SAR) databases.

This guide synthesizes the 2013 IUPAC Blue Book recommendations (specifically P-25 and P-44) to provide a definitive protocol for naming these heterocyclic assemblies.

Structural Deconstruction & Numbering

Before naming the assembly, one must master the locant numbering of the individual heterocyclic components.

1,2,4-Oxadiazole Numbering

The 1,2,4-oxadiazole ring is a 5-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3][4][5][6]

-

Rule: Numbering starts at the heteroatom of the highest priority (Oxygen > Nitrogen) and proceeds to give the lowest possible locants to the remaining heteroatoms.

-

Sequence:

Pyrrolidine Numbering

The pyrrolidine ring is a saturated 5-membered nitrogen heterocycle.

-

Rule: Numbering starts at the heteroatom.

-

Sequence:

Visualization of Numbering Schemes

The following diagram illustrates the fixed numbering for both cores.

Figure 1: Standard IUPAC locant assignment for Pyrrolidine and 1,2,4-Oxadiazole rings.[8][9]

Determining the Parent Structure (The "Seniority" Rules)

When these two rings are linked, you must decide which ring is the Parent and which is the Substituent .[11] This decision is governed by the IUPAC hierarchy of seniority (Blue Book P-44.2.1).

The Logic Flow

-

Check for Principal Characteristic Groups (PCGs): Does one ring contain a high-priority suffix group (e.g., -COOH, -SO3H, -CONH2)?

-

Compare Heterocycles:

Summary Table: Naming Scenarios

| Scenario | Structure Features | Parent Structure | Naming Format |

| A | Direct link, no PCGs | 1,2,4-Oxadiazole | x-(Pyrrolidin-y-yl)-1,2,4-oxadiazole |

| B | Pyrrolidine has -COOH | Pyrrolidine | 1-(1,2,4-Oxadiazol-x-yl)pyrrolidine-2-carboxylic acid |

| C | Linked by alkyl chain | Alkane | 1-(1,2,4-Oxadiazol-x-yl)-n-(pyrrolidin-y-yl)alkane |

Step-by-Step Naming Protocol

Follow this self-validating protocol to name complex derivatives.

Step 1: Identify the Principal Characteristic Group (PCG)

Scan the entire molecule for groups like Carboxylic Acid (-COOH) > Ester (-COOR) > Amide (-CONH2) > Nitrile (-CN) > Ketone (=O) > Alcohol (-OH) > Amine (-NH2).

-

If present: The PCG determines the suffix and the parent ring.

Step 2: Number the Parent Ring

-

If Oxadiazole is Parent: O is 1. Number towards N2. The connection point to the pyrrolidine will be at C3 or C5.

-

If Pyrrolidine is Parent: N is 1. Number to give the PCG the lowest locant.

Step 3: Name the Substituent (The "Child" Ring)

Treat the non-parent ring as a radical substituent.

Step 4: Assign Stereochemistry (CIP Rules)

Pyrrolidine often contains chiral centers at C2 or C3. Use Cahn-Ingold-Prelog priority rules to assign (R) or (S).

-

Note: The nitrogen atom in pyrrolidine (if tertiary) is generally not considered a chiral center due to rapid pyramidal inversion, unless constrained.

Step 5: Assemble the Name

Format: [Stereo]-[Locant]-([Substituent])-[Parent]

Case Studies & Logical Pathways

Case Study 1: The "Standard" Assembly

Structure: A pyrrolidine ring attached by its nitrogen (N1) to the C3 position of a 5-phenyl-1,2,4-oxadiazole.

-

Analysis: No PCGs. Oxadiazole (3 heteroatoms) > Pyrrolidine (1 heteroatom).

-

Parent: 1,2,4-Oxadiazole.[1][2][3][4][5][6][8][13][14][15][16][17]

-

Substituents:

-

Position 3: Pyrrolidin-1-yl.

-

Position 5: Phenyl.[5]

-

-

Alphabetical Order: Phenyl vs Pyrrolidinyl (Ph vs Py). Phenyl comes first? No, "h" vs "y". Phenyl is first.

-

Final Name: 5-Phenyl-3-(pyrrolidin-1-yl)-1,2,4-oxadiazole

Case Study 2: Chiral Functionality

Structure: A 1,2,4-oxadiazole ring attached to the C3 position of a pyrrolidine. The pyrrolidine has a carboxylic acid at C2. The stereochemistry at C2 is S.

-

Analysis: Carboxylic acid is the PCG.

-

Parent: Pyrrolidine-2-carboxylic acid.

-

Substituent: 1,2,4-Oxadiazol-3-yl (attached at pyrrolidine C3).

-

Numbering: N is 1, COOH is at 2. Substituent at 3.

-

Final Name: (2S)-3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-2-carboxylic acid

Decision Logic Visualization

Figure 2: Decision tree for determining the parent structure in heterocyclic assemblies.

Common Pitfalls & Verification

Tautomerism

1,2,4-oxadiazoles substituted with -OH or -NH2 at C3/C5 can exist in tautomeric forms (e.g., oxadiazolone).

-

Correction: Always name the structure based on the specific tautomer frozen by substitution (e.g., if O-alkylated, it is an alkoxy-oxadiazole; if N-alkylated, it might be an oxadiazolone).

Locant Confusion

A common error is reversing the N2 and N4 numbering in oxadiazole.

-

Verification: Ensure the Oxygen is 1. The Nitrogen adjacent to the Oxygen is 2. The Nitrogen separated by a Carbon is 4.[5]

Linker Ambiguity

When a methylene group (-CH2-) links the rings, the parent is often the alkane chain if both rings are treated as substituents, OR the senior ring (Oxadiazole) is the parent with a "(pyrrolidin-1-ylmethyl)" substituent.

-

Preferred IUPAC (PIN): The senior ring is the parent.

-

Example:3-[(Pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole .

-

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-25 Fused and Bridged Fused Ring Systems; P-44 Seniority of Ring Systems.

-

Source:

-

-

PubChem Compound Summary: 1,2,4-Oxadiazole.

-

Source:

-

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery . Pharmaceuticals, 2020.[3][4]

-

Source:

-

-

IUPAC Recommendations 2013: P-44.2.1 Seniority of Rings.

-

Source:[18]

-

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 1,2,4-oxadiazole | 288-90-4 [chemicalbook.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. 1,2,4-Oxadiazole | C2H2N2O | CID 6451463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,4-Oxadiazole-3,5-diamine | C2H4N4O | CID 351155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(Azepan-1-yl)-5-piperidin-4-yl-1,2,4-oxadiazole | C13H22N4O | CID 113566753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rseq.org [rseq.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. Oxadiazole - Wikipedia [en.wikipedia.org]

- 14. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 15. scielo.br [scielo.br]

- 16. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]

- 17. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Topic: Exploring 1,2,4-Oxadiazoles as Farnesoid X Receptor (FXR) Antagonists

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a central regulator of metabolic homeostasis, governing pathways in lipid, glucose, and bile acid metabolism.[1][2][3] While FXR agonists have been validated clinically, there is a compelling therapeutic rationale for the development of FXR antagonists, particularly for conditions such as cholestasis and certain metabolic disorders.[1][4] This guide provides a comprehensive overview of the discovery and development of a potent and selective class of non-steroidal FXR antagonists based on the 3,5-disubstituted 1,2,4-oxadiazole scaffold. We will delve into the mechanistic basis of FXR antagonism, detail the structure-activity relationships (SAR) that drive potency, and provide field-proven experimental protocols for the synthesis, characterization, and validation of these promising therapeutic agents.

The Farnesoid X Receptor: A Master Metabolic Regulator

The Farnesoid X Receptor (FXR, NR1H4) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily, highly expressed in enterohepatic tissues like the liver and intestine.[1][5] It functions as the body's primary sensor for bile acids, the end products of cholesterol metabolism.[2][3][6]

Mechanism of Action: Upon binding to an endogenous agonist, such as chenodeoxycholic acid (CDCA), FXR undergoes a conformational change.[1] It then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR-responsive elements (FXREs) in the promoter regions of target genes.[6][7] This binding event modulates gene expression:

-

Agonism: Ligand binding promotes the release of corepressor molecules and the recruitment of coactivators (e.g., SRC-1), leading to the transcriptional activation of genes involved in bile acid transport and detoxification (e.g., BSEP, MRP2) and feedback inhibition of bile acid synthesis (e.g., SHP, which inhibits CYP7A1).[1][3][8]

-

Antagonism: An antagonist binds to the FXR ligand-binding domain (LBD) but induces a different conformational change in the activation function 2 (AF-2) helix. This altered conformation prevents the recruitment of coactivators, thereby silencing the transcriptional activation of target genes.[1]

FXR Signaling Pathway

The diagram below illustrates the dual agonist and antagonist mechanisms of action on the FXR signaling pathway.

Caption: FXR signaling pathway modulation by agonists and antagonists.

The Therapeutic Case for FXR Antagonism

While FXR agonists are beneficial in certain contexts, there is a strong rationale for developing antagonists. The finding that FXR gene ablation can protect against liver injury from bile duct ligation highlighted the potential of FXR antagonism in treating obstructive cholestasis.[1] Furthermore, inhibiting FXR can increase the expression of the CYP7A1 gene, which is involved in cholesterol catabolism, suggesting a role for antagonists in managing hypercholesterolemia.[5] This makes FXR antagonists an attractive alternative therapeutic strategy for various metabolic disorders.[4][5]

The 1,2,4-Oxadiazole Scaffold: A New Chemotype for FXR Modulation

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has gained prominence in medicinal chemistry.[9] It is often used as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its favorable physicochemical characteristics and ability to engage in hydrogen bond interactions make it a "privileged scaffold" for designing biologically active molecules.[9][10]

The discovery of this chemotype as an FXR modulator originated from strategic structural modifications of a known non-steroidal FXR agonist, GW4064. Researchers found that replacing the isoxazole ring in GW4064 with a 3,5-disubstituted 1,2,4-oxadiazole could shift the pharmacological profile from agonism to antagonism.[1] This pivotal finding opened a new avenue for designing potent and selective FXR antagonists.

Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazole Antagonists

Systematic exploration around the 3,5-disubstituted 1,2,4-oxadiazole core has elucidated key structural features required for potent FXR antagonism.[1][11] The general scaffold consists of an aromatic group at the C3 position and a cyclic amine at the C5 position.

Key SAR Insights:

-

C3 Position: A bulky, hydrophobic group is preferred. A naphthalen-2-yl moiety has been identified as optimal for potent antagonistic activity.[1][11]

-

1,2,4-Oxadiazole Core: This central ring is essential for the antagonistic profile.

-